Tianeptine-d4 (Major) is a deuterated analogue of tianeptine, a compound originally developed in the 1960s and recognized for its antidepressant and anxiolytic properties. Tianeptine is classified as a tricyclic antidepressant, although it has unique pharmacological characteristics that differentiate it from traditional tricyclic antidepressants. Tianeptine-d4 is primarily utilized in scientific research, particularly in pharmacokinetic studies and drug development, due to its stable isotope labeling which allows for detailed metabolic tracking.
Tianeptine-d4 is synthesized through chemical processes that incorporate deuterium into the tianeptine molecule. This compound is available from various chemical suppliers and is utilized mainly in research settings.
Tianeptine-d4 falls under the category of pharmaceutical compounds, specifically as a deuterated derivative of tianeptine. It is used in studies related to depression and anxiety disorders, contributing to the understanding of drug metabolism and pharmacodynamics.
The synthesis of Tianeptine-d4 involves several key methods:
The specific synthetic route often depends on the desired level of deuteration and the availability of starting materials. The synthesis typically includes multiple steps such as purification and quality control to achieve high yield and purity standards suitable for research applications.
Tianeptine-d4 retains the core structure of tianeptine with modifications to include deuterium atoms. The molecular formula for Tianeptine-d4 is with a molecular weight of approximately 441.0 g/mol.
Tianeptine-d4 can undergo various chemical reactions:
Common reagents used include:
The reaction conditions are optimized for temperature, pressure, and solvent to achieve desired products effectively.
Tianeptine functions primarily as a selective facilitator of serotonin uptake in both in vitro and in vivo settings. Unlike traditional antidepressants that inhibit serotonin reuptake, tianeptine appears to enhance it, challenging conventional serotonin-centric theories of depression. This unique mechanism suggests that tianeptine may modulate glutamatergic systems as well .
Relevant data includes its interaction with cytochrome P450 enzymes during metabolic processes, influencing its pharmacokinetics.
Tianeptine-d4 serves several scientific purposes:
Tianeptine-d4 is a deuterated isotopologue of the atypical tricyclic antidepressant tianeptine, specifically deuterated at four hydrogen positions within its heptanoic acid side chain. This strategic deuteration results in the molecular formula C21H21D4ClN2O4S, corresponding to a molecular weight of 440.98 g/mol [1] [3]. The deuterium atoms are incorporated at the C16, C17, C18, and C19 positions, replacing all four hydrogen atoms on the two methylene groups adjacent to the terminal carboxylic acid functionality [7]. This specific deuteration pattern minimizes structural perturbation while creating a distinct mass signature for analytical detection.
The core structure retains the dibenzothiazepine moiety characteristic of tianeptine, featuring a chlorinated aromatic ring, methylated sulfonamide nitrogen, and the characteristic 5,5-dioxide configuration. X-ray crystallographic studies confirm that deuterium substitution does not significantly alter the bond angles or molecular conformation compared to the protiated molecule, preserving the three-dimensional architecture essential for its biological activity [1]. Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive alterations in the 1H-NMR spectrum, particularly the disappearance of proton signals between 2.2–2.4 ppm corresponding to the –CH2–COO groups, replaced by attenuated 2H-coupled resonances. Infrared spectroscopy further confirms structural integrity through characteristic S=O stretching vibrations at 1150–1320 cm-1 and carbonyl absorption at 1710 cm-1 [3] [8].
Table 1: Structural Characteristics of Tianeptine-d4
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C21H21D4ClN2O4S | High-resolution MS |
Molecular Weight | 440.98 g/mol | Mass Spectrometry |
Deuterium Positions | C16, C17, C18, C19 | 2H-NMR |
Characteristic NMR Shift | 2.2–2.4 ppm attenuation | 1H-NMR (500 MHz) |
Carbonyl Absorption | ~1710 cm-1 | FT-IR Spectroscopy |
The synthesis of Tianeptine-d4 employs deuterated precursors in a multi-step sequence that parallels the production of unlabelled tianeptine while incorporating isotopic labels at specific positions. The most efficient route involves reductive deuteration of a ketone precursor using sodium borodeuteride (NaBD4) as the deuterium source [2] [10]. This method capitalizes on the carbonyl group's reactivity to achieve selective deuterium incorporation without requiring complex protection-deprotection strategies.
The synthetic pathway begins with 3-chloro-6,11-dihydro-6-methyl-11-oxodibenzo[c,f][1,2]thiazepine 5,5-dioxide, which undergoes reductive amination with ethyl 7-aminoheptanoate under catalytic hydrogenation conditions. For deuterated analogue production, this intermediate is instead treated with NaBD4 in anhydrous ethanol, facilitating the conversion of the carbonyl to a CD2 group through imine intermediate formation [10]. The resulting deuterated ester intermediate, ethyl 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino-d2]heptanoate, subsequently undergoes alkaline hydrolysis. This critical step is performed with sodium hydroxide in tetrahydrofuran-water (4:1) at 60°C for 6 hours, generating the target carboxylic acid with preservation of deuterium labels [10].
Purification employs recrystallization from acetonitrile-diethyl ether mixtures, yielding Tianeptine-d4 with >98% chemical purity and isotopic enrichment exceeding 99% atom D [3] [8]. Alternative routes utilizing deuterated 7-aminoheptanoic acid derivatives present challenges in commercial availability and necessitate additional protection steps, making the reductive deuteration approach more practical for large-scale production. The reaction sequence typically achieves overall yields of 65-72%, with the deuteration step itself exhibiting >95% isotopic incorporation efficiency [10].
Table 2: Key Synthetic Steps for Tianeptine-d4 Production
Step | Reaction | Deuterated Reagent | Conditions | Intermediate |
---|---|---|---|---|
1 | Reductive Amination | NaBD4 | Anhydrous ethanol, 0°C to RT, 12h | Ethyl ester-d4 |
2 | Ester Hydrolysis | NaOH (aq) | THF-H2O (4:1), 60°C, 6h | Tianeptine-d4 acid |
3 | Purification | - | Recrystallization (ACN:Et2O) | Pharmaceutical grade |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: